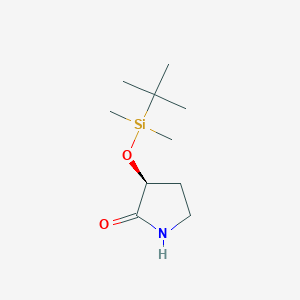

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one

Übersicht

Beschreibung

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is a chemical compound with the molecular formula C11H23NO2Si. It is a derivative of pyrrolidin-2-one, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a building block or intermediate due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one with a tert-butyldimethylsilyl group. This can be achieved through the reaction of pyrrolidin-2-one with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohol or amine.

Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used to substitute the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Chiral Pharmaceuticals

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one serves as a chiral auxiliary in the synthesis of various pharmaceuticals. Its ability to enhance enantioselectivity during reactions makes it valuable for producing optically active compounds. For instance, it has been utilized in the synthesis of β-amino acids and other biologically relevant molecules through asymmetric transformations .

2. Intermediate in Drug Development

This compound acts as an intermediate in the synthesis of complex molecules used in drug development. Its role in synthesizing marine metabolites and other biologically active substances highlights its importance in pharmacology .

Synthetic Organic Chemistry Applications

1. Catalysis

The compound has been employed as a catalyst or catalyst precursor in various organic reactions, particularly those involving reductions and substitutions where high enantioselectivity is required. For example, it has been used effectively in oxazaborolidine-catalyzed reductions, which are crucial for synthesizing chiral alcohols and amines .

2. Building Block for Complex Molecules

Due to its structural features, this compound is used as a building block for constructing more complex molecular architectures. Its versatility allows chemists to modify it further to create derivatives that can be tailored for specific biological activities .

Case Studies

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one involves its reactivity as a protected hydroxyl group. The TBDMS group provides stability to the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-5-((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

- (S)-5-(tert-Butyldimethylsilyl)pyrrolidin-2-one

Uniqueness

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is unique due to its specific structure and the presence of the TBDMS group at the 3-position of the pyrrolidin-2-one ring. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one, a compound with the CAS number 130403-91-7, is a silyl ether derivative of pyrrolidinone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of bioactive molecules and its role in various therapeutic applications.

The molecular formula of this compound is C₁₀H₂₁NO₂Si, with a molecular weight of 215.37 g/mol. It is characterized by the presence of a pyrrolidinone ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of (S)-3-hydroxypyrrolidin-2-one with TBDMS chloride in the presence of a base such as imidazole or triethylamine. The reaction conditions can vary, but commonly involve anhydrous solvents like dichloromethane under inert atmosphere to prevent moisture interference.

Example Reaction:

Research indicates that compounds similar to this compound may interact with various biological targets, including amino acid transporters and kinases. For instance, studies have shown that derivatives can inhibit ASCT2, a sodium-dependent neutral amino acid transporter, which plays a crucial role in amino acid homeostasis and is implicated in cancer metabolism .

Case Studies

-

Inhibition of ASCT2 :

Compound Name Docking Score Experimental Ki (µM) Lc-BPE -6.62 0.86 ± 0.11 Dc-BPE -6.01 NA Dt-BPE -5.71 NA - Cell Proliferation Assays :

Toxicological Profile

Preliminary toxicological assessments indicate that this compound has moderate toxicity profiles characterized by hazard statements such as H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction) . Further studies are necessary to establish comprehensive safety data.

Eigenschaften

IUPAC Name |

(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCHYKXNFQQSM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.